4-fluoro-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
CAS No.: 922076-59-3
Cat. No.: VC6958613
Molecular Formula: C19H21FN2O4S
Molecular Weight: 392.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922076-59-3 |
|---|---|
| Molecular Formula | C19H21FN2O4S |
| Molecular Weight | 392.45 |
| IUPAC Name | 4-fluoro-3-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C19H21FN2O4S/c1-12-9-14(6-7-15(12)20)27(24,25)21-13-5-8-17-16(10-13)22(4)18(23)19(2,3)11-26-17/h5-10,21H,11H2,1-4H3 |
| Standard InChI Key | FASOKEXIYZPFMP-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C)F |
Introduction
Structural Identification and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name, 4-fluoro-3-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide, reflects its fused heterocyclic benzooxazepine ring system and substituted benzenesulfonamide group . Its molecular formula, C₁₉H₂₁FN₂O₄S, corresponds to a molecular weight of 392.45 g/mol .
Structural Features
The compound integrates:
-
A tetrahydrobenzo[b] oxazepin-4-one scaffold with three methyl substituents (3,3,5-trimethyl)
-
A 4-fluoro-3-methylbenzenesulfonamide group linked via an N–S bond .
The SMILES notation, CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C)F, provides a topological representation of its connectivity .
Synthesis and Chemical Reactivity
Synthetic Pathways
While explicit synthetic protocols remain proprietary, retrosynthetic analysis suggests:
-
Benzooxazepinone Core Formation: Cyclocondensation of 2-aminophenol derivatives with α,β-unsaturated ketones under acidic conditions.
-
Sulfonamide Coupling: Nucleophilic substitution between the benzooxazepin-7-amine intermediate and activated 4-fluoro-3-methylbenzenesulfonyl chloride.
Key Reaction Parameters
-
Temperature: 80–120°C for cyclization steps
-
Catalysts: Lewis acids (e.g., ZnCl₂) for ring closure
-
Solvents: Polar aprotic media (DMF, DMSO) for sulfonylation
Physicochemical Properties
Computed Physicochemical Data
Stability and Solubility
-
Thermal Stability: Decomposition >250°C (estimated via analog comparison)
| Assay Type | Result | Source |
|---|---|---|
| Cytotoxicity (HeLa) | IC₅₀ >50 µM | VulcanChem |
| Metabolic Stability | t₁/₂ = 42 min (human liver microsomes) | Analog data |
| Plasma Protein Binding | 92% (albumin) | QSAR prediction |
Analytical Characterization
NMR (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.8–7.6 (m, aromatic H), 3.2–2.9 (m, oxazepine CH₂), 2.4 (s, N–CH₃)
-
¹³C NMR: δ 172.1 (C=O), 160.1 (C-F), 135.2–115.4 (aromatic C)
Mass Spectrometry
-
ESI-MS (m/z): 393.1 [M+H]⁺ (calculated 392.45)
Research Applications and Future Directions
Current Use Cases
-
Lead Compound: Optimization for neuropathic pain targets
Knowledge Gaps
-
In Vivo Pharmacokinetics: No published ADME data
-
Target Deconvolution: Unclear primary molecular target
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume